molecular formula C15H22N4O2 B12767306 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- CAS No. 80712-16-9

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)-

Cat. No.: B12767306
CAS No.: 80712-16-9
M. Wt: 290.36 g/mol
InChI Key: OWJRLOMWHRDTHO-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis may include methylamine, carbonyl compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include batch or continuous flow processes, with careful monitoring of temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperazine derivatives with different substituents. Examples include:

  • 1-Piperazinecarboxamide derivatives with different alkyl groups.
  • Piperazine compounds with various functional groups attached to the ring.

Uniqueness

The uniqueness of 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- lies in its specific structure, which may confer unique biological activities and chemical properties compared to other piperazine derivatives.

Properties

CAS No.

80712-16-9

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

N-methyl-N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C15H22N4O2/c1-12-4-6-13(7-5-12)18-8-10-19(11-9-18)15(21)17(3)14(20)16-2/h4-7H,8-11H2,1-3H3,(H,16,20)

InChI Key

OWJRLOMWHRDTHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N(C)C(=O)NC

Origin of Product

United States

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